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Compound of Interest

Compound Name:
N-(4-Aminophenyl)-2-

fluorobenzamide

CAS No.: 273384-72-8

Cat. No.: B1316017

Get Quote

Executive Summary & Molecule Profile[1][2]
N-(4-Aminophenyl)-2-fluorobenzamide is a critical synthetic intermediate, notably serving as

the scaffold for the MEK inhibitor Cobimetinib (Cotellic). Its physicochemical behavior is

dominated by the interplay between the lipophilic 2-fluorobenzoyl tail and the ionizable primary

aniline head.

Understanding the ionization state (pKa) of this molecule is non-negotiable for optimizing its

solubility, membrane permeability, and coupling efficiency during drug substance synthesis.

Structural Identity[2]
IUPAC Name: N-(4-aminophenyl)-2-fluorobenzamide[1]

Molecular Formula:

Molecular Weight: 230.24 g/mol
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Key Functional Groups:

Primary Amine (Aniline): The sole ionizable center in the physiological pH range.

Amide Linker: Neutral and stable; acts as an electron-withdrawing bridge.

2-Fluoro Substituent: Induces an ortho-effect, influencing conformation and lipophilicity.

Physicochemical Properties & Ionization Logic
The Ionization Center
Unlike amphoteric drugs, this molecule functions as a monoprotic weak base. The ionization

equilibrium occurs exclusively at the terminal primary amine nitrogen (

).

Cationic State (pH < pKa): The molecule carries a +1 charge. This form is highly soluble in

aqueous media but has poor membrane permeability.

Neutral State (pH > pKa): The molecule is uncharged. This form drives lipophilicity (LogP)

and membrane permeation but exhibits minimum intrinsic solubility (

).

Theoretical pKa Derivation
While experimental values for this specific intermediate are often proprietary, we can derive a

high-confidence prediction using Structure-Activity Relationships (SAR) and Hammett

substituent constants.

Baseline: The pKa of p-phenylenediamine is 6.08.

Acylation Effect: Converting one amine to an amide (benzamide) is electron-withdrawing. For

N-acetyl-p-phenylenediamine, the pKa drops to ~5.6.

Fluorine Effect: The 2-fluorobenzoyl group exerts a stronger electron-withdrawing inductive

effect (-I) than a simple acetyl group. This further reduces the electron density at the distal

amine.
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Predicted pKa:4.4 – 4.8

Summary Data Table
Property Value (Predicted) Context

pKa (Base) 4.6 ± 0.2
Ionization of primary amine (

)

pKa (Amide) > 15
Neutral under physiological

conditions

LogP (Neutral) 2.1 – 2.4
Moderate lipophilicity; good

permeability

LogD (pH 2.0) -0.5 Highly soluble (ionized)

LogD (pH 7.4) 2.1 Poor solubility (neutral)

Intrinsic Solubility (

)

< 50

g/mL

Limiting factor in neutral

buffers

Visualization: Ionization Pathway
The following diagram illustrates the protonation equilibrium and the structural factors

influencing the pKa.

Cationic Form
(pH < 4.6)

Soluble

pKa ≈ 4.6

- H+ Neutral Form
(pH > 4.6)
Permeable+ H+

Structural Factors:
1. Amide withdraws e- density

2. 2-F adds inductive drag

Click to download full resolution via product page

Figure 1: The protonation equilibrium of N-(4-Aminophenyl)-2-fluorobenzamide. The

transition from cationic to neutral dictates the solubility-permeability trade-off.
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Experimental Protocols (Determination of pKa)
As a Senior Scientist, I recommend Potentiometric Titration as the primary method. However,

due to the predicted low solubility of the neutral form, a Cosolvent Titration (Yasuda-

Shedlovsky) method is required to ensure accuracy.

Method A: Potentiometric Titration (Cosolvent)
Best for: Precise thermodynamic pKa determination of sparingly soluble bases.

Reagents:

0.1 M HCl and 0.1 M NaOH (standardized).

Ionic Strength Adjuster: 0.15 M KCl.

Cosolvent: Methanol (MeOH) or Dioxane (HPLC Grade).

Analyte: >5 mg of pure N-(4-Aminophenyl)-2-fluorobenzamide.

Protocol Workflow:

Preparation: Prepare three titration vessels containing the analyte at different cosolvent

ratios (e.g., 30%, 40%, 50% MeOH/Water v/v). Ensure the final concentration is ~1 mM.

Acidification: Acidify the sample to pH ~2.0 using 0.1 M HCl. This ensures the amine is fully

protonated (

).

Titration: Titrate with 0.1 M NaOH under inert gas (

or Argon) to exclude atmospheric

. Record pH vs. volume added until pH reaches ~11.0.

Data Processing (Bjerrum Plot):

Calculate the apparent pKa (
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) for each cosolvent ratio.

Plot

vs. Weight % of Cosolvent.

Extrapolation: The Y-intercept of the linear regression represents the aqueous pKa (

).

Method B: UV-Metric Titration (D-PAS)
Best for: High-throughput screening or when sample quantity is limited (< 1 mg).

Principle: The UV absorbance spectrum of the aniline changes upon deprotonation

(bathochromic shift).

Execution: Titrate the sample in a flow cell while monitoring UV absorbance (200–400 nm).

Calculation: Use Multiwavelength Analysis (MWA) to deconvolute the spectra of the ionized

vs. neutral species and solve for pKa.

Workflow Visualization
The following diagram outlines the decision logic and execution steps for the pKa

determination.
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Start: Sample Characterization

Check Aqueous Solubility
(at pH 7)
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Final pKa Value
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Figure 2: Decision tree for selecting the appropriate titration methodology based on solubility.

Implications for Drug Development[5]
Solubility-pH Profile
The solubility (

) at any given pH can be calculated using the Henderson-Hasselbalch equation for a weak
base:
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At pH 1.2 (Gastric): The molecule is >99.9% ionized. Solubility is high (limited only by the

counter-ion, e.g., chloride salt).

At pH 7.4 (Blood): The molecule is >99% neutral. Solubility equals intrinsic solubility (

), which is likely poor.

Formulation Strategy: To ensure bioavailability, this compound should be formulated as a salt

(e.g., Hydrochloride or Tosylate) or using amorphous solid dispersions (ASD) to maintain

supersaturation in the intestinal lumen.

Synthetic Chemistry
During the synthesis of Cobimetinib, the ionization state of this intermediate controls the

nucleophilicity of the amine.

Coupling Reactions: When reacting this amine with an electrophile, the pH must be kept

above 5.0 to ensure the nitrogen is unprotonated (nucleophilic). Performing the reaction in

acidic media will deactivate the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(4-Aminophenyl)-2-fluorobenzamide | SCBT - Santa Cruz Biotechnology [scbt.com]

To cite this document: BenchChem. [Technical Guide: Ionization & Physicochemical Profiling
of N-(4-Aminophenyl)-2-fluorobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316017/docs#technical-guide-ionization-
physicochemical-profiling-of-n-4-aminophenyl-2-fluorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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